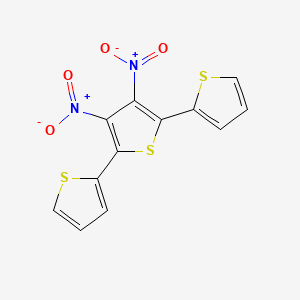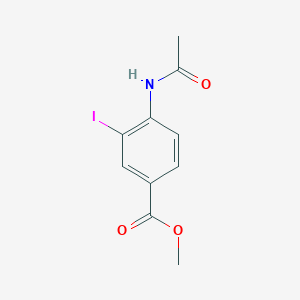![molecular formula C10H9NO3 B1611486 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one CAS No. 94527-34-1](/img/structure/B1611486.png)
7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Vue d'ensemble
Description
7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one is a chemical compound with the molecular formula C10H9NO3 . It has an average mass of 191.183 Da and a monoisotopic mass of 191.058243 Da . It is also known by its IUPAC name, 7,8-Dihydro [1,3]dioxolo [4,5-g]isoquinolin-5 (6H)-one .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one are characterized by its molecular formula C10H9NO3 . It has an average mass of 191.183 Da and a monoisotopic mass of 191.058243 Da .Applications De Recherche Scientifique
Corrosion Inhibition
Quinoline and its derivatives, including 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one, are widely recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. This property is particularly significant in industries where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).
Biomarker of Oxidative Stress
Certain quinoline derivatives are utilized as biomarkers of oxidative stress. For instance, compounds like 8-oxo-7,8-dihydro-2ʹ-deoxyguanosine (8-oxodG) and 8-oxo-7,8-dihydroguanosine (8-oxoGuo) have shown potential in clinical settings for various diseases. Their levels can be indicative of oxidative stress in the body, thus aiding in the diagnosis and monitoring of related conditions (Grew et al., 2014).
Antibacterial and Antimicrobial Effects
Quinoline derivatives, including the 7,8-dihydro variant, have been studied for their broad-spectrum antibacterial and antimicrobial activities. These compounds are particularly significant in combatting drug-resistant strains of bacteria and in treating various infectious diseases (Yanat, Rodríguez-Martínez, & Touati, 2017).
Potential Biomarker of Aging
Compounds related to quinoline derivatives, like 8-oxo-7,8-dihydroguanosine, have been proposed as potential biomarkers for aging. Their concentrations in various body fluids might reflect physiological aging and could help in identifying the risk of age-associated diseases (Gan et al., 2018).
Applications in Drug Development
Quinolines, including the 7,8-dihydro variant, are fundamental structures in drug design due to their broad spectrum of bioactivity. Their versatile nature has led to the development of several therapeutic agents for ailments such as cancer and malaria. The potential for these compounds in novel drug development continues to be a significant area of research (Hussaini, 2016).
Propriétés
IUPAC Name |
7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10-2-1-6-3-8-9(14-5-13-8)4-7(6)11-10/h3-4H,1-2,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTJKOLIEHUCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC3=C(C=C21)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442043 | |
| Record name | STK826163 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
CAS RN |
94527-34-1 | |
| Record name | STK826163 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

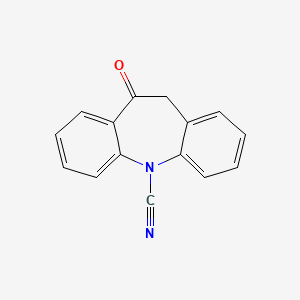
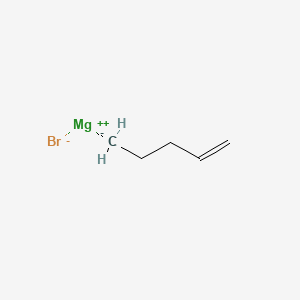
![3H-Pyrazol-3-one,2,4-dihydro-5-methyl-2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]-](/img/structure/B1611408.png)
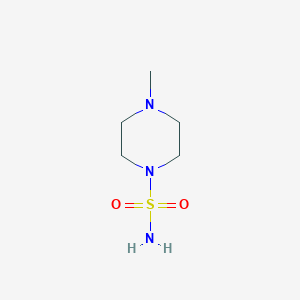
![Oxazolo[4,5-C]pyridine](/img/structure/B1611411.png)
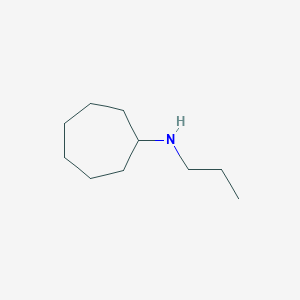
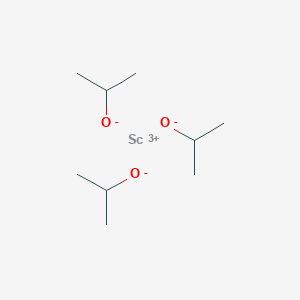
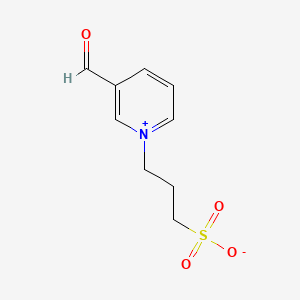
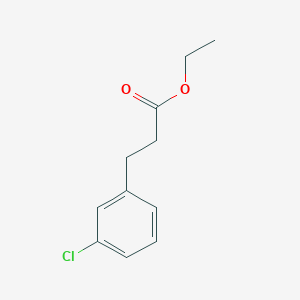
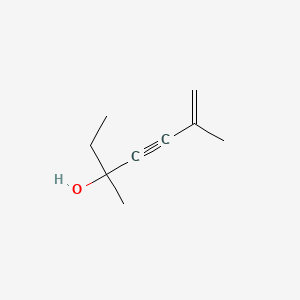
![1h-Imidazo[1,2-a]benzimidazole](/img/structure/B1611422.png)
